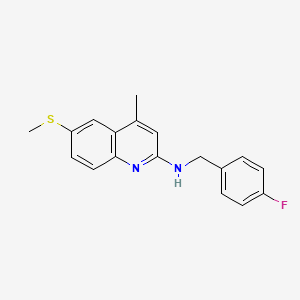![molecular formula C14H13BrN2O4 B5235557 N'-[2-(2-bromo-4-methylphenoxy)acetyl]-2-furohydrazide](/img/structure/B5235557.png)
N'-[2-(2-bromo-4-methylphenoxy)acetyl]-2-furohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[2-(2-bromo-4-methylphenoxy)acetyl]-2-furohydrazide, also known as BMH-21, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BMH-21 belongs to the class of furohydrazides and is known for its ability to inhibit the growth of cancer cells.
Wirkmechanismus
The mechanism of action of N'-[2-(2-bromo-4-methylphenoxy)acetyl]-2-furohydrazide involves the inhibition of DNA replication and cell division in cancer cells. This compound targets a protein called Topoisomerase II alpha, which is involved in DNA replication and cell division. By inhibiting Topoisomerase II alpha, this compound prevents cancer cells from dividing and growing.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. Additionally, this compound has been shown to have anti-inflammatory effects, which may have potential applications in treating other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N'-[2-(2-bromo-4-methylphenoxy)acetyl]-2-furohydrazide in lab experiments is its ability to selectively target cancer cells, while having minimal toxicity in normal cells. However, one limitation is that this compound is a synthetic compound, which may limit its potential for clinical use.
Zukünftige Richtungen
For research on N'-[2-(2-bromo-4-methylphenoxy)acetyl]-2-furohydrazide include studying its potential in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in treating other diseases beyond cancer.
Synthesemethoden
N'-[2-(2-bromo-4-methylphenoxy)acetyl]-2-furohydrazide is synthesized through a multistep process involving the reaction of furoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with hydrazine hydrate. The resulting hydrazide is then reacted with 2-bromo-4-methylphenol and acetic anhydride to yield this compound.
Wissenschaftliche Forschungsanwendungen
N'-[2-(2-bromo-4-methylphenoxy)acetyl]-2-furohydrazide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been studied for its potential to overcome drug resistance in cancer cells.
Eigenschaften
IUPAC Name |
N'-[2-(2-bromo-4-methylphenoxy)acetyl]furan-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O4/c1-9-4-5-11(10(15)7-9)21-8-13(18)16-17-14(19)12-3-2-6-20-12/h2-7H,8H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSDYJWAAFHCHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NNC(=O)C2=CC=CO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

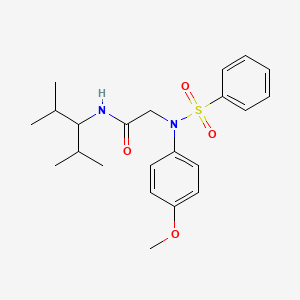
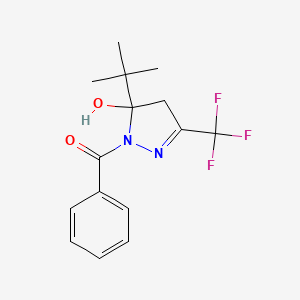
![2-{[(4-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5235491.png)
![2-(1H-benzimidazol-2-ylthio)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5235498.png)
![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5235499.png)
![3-chloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5235501.png)
![4-[2-(5-bromo-2-thienyl)-1-cyanovinyl]benzoic acid](/img/structure/B5235504.png)
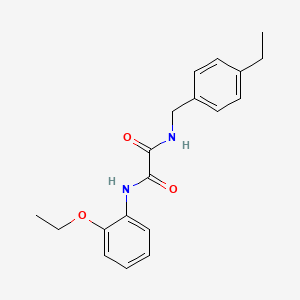
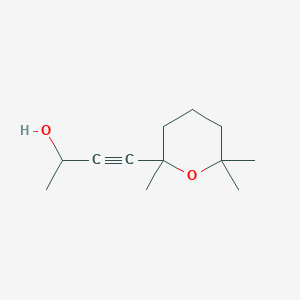

![methyl 3-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5235542.png)
![N-(1-naphthylmethyl)-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5235545.png)
![5-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235561.png)
